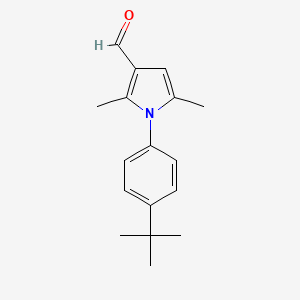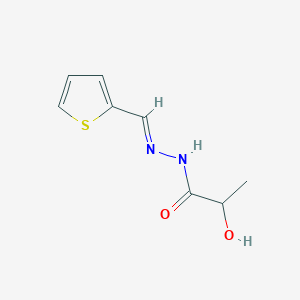![molecular formula C13H25N3O3S B5710490 N-cyclohexyl-2-[4-(methylsulfonyl)-1-piperazinyl]acetamide](/img/structure/B5710490.png)
N-cyclohexyl-2-[4-(methylsulfonyl)-1-piperazinyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cyclohexyl-2-[4-(methylsulfonyl)-1-piperazinyl]acetamide, also known as CSP-1103, is a novel compound that has been studied for its potential use in various scientific research applications.
Mechanism of Action
N-cyclohexyl-2-[4-(methylsulfonyl)-1-piperazinyl]acetamide acts as a positive allosteric modulator of GABA(A) receptors, which are ionotropic receptors that mediate fast inhibitory neurotransmission in the central nervous system. By binding to a specific site on the receptor, N-cyclohexyl-2-[4-(methylsulfonyl)-1-piperazinyl]acetamide enhances the ability of GABA to activate the receptor, leading to an increase in chloride ion influx and neuronal inhibition.
Biochemical and Physiological Effects:
N-cyclohexyl-2-[4-(methylsulfonyl)-1-piperazinyl]acetamide has been shown to have a number of biochemical and physiological effects, including increased GABAergic neurotransmission, analgesic effects in animal models of neuropathic pain, and attenuated drug-seeking behavior in animal models of drug addiction. However, further studies are needed to fully elucidate the effects of N-cyclohexyl-2-[4-(methylsulfonyl)-1-piperazinyl]acetamide on various physiological systems and to determine its potential therapeutic applications.
Advantages and Limitations for Lab Experiments
One advantage of N-cyclohexyl-2-[4-(methylsulfonyl)-1-piperazinyl]acetamide is its selectivity for α2/α3 subunit-containing GABA(A) receptors, which may reduce the risk of side effects associated with non-selective GABAergic drugs. However, one limitation is the lack of human clinical trials, which limits our understanding of its safety and efficacy in humans.
Future Directions
For N-cyclohexyl-2-[4-(methylsulfonyl)-1-piperazinyl]acetamide research include further studies on its potential therapeutic applications, such as in the treatment of anxiety disorders, sleep disorders, and drug addiction. Additionally, further studies are needed to fully elucidate its mechanism of action and its effects on various physiological systems. The development of more selective and potent compounds based on the structure of N-cyclohexyl-2-[4-(methylsulfonyl)-1-piperazinyl]acetamide may also be an area of future research.
In conclusion, N-cyclohexyl-2-[4-(methylsulfonyl)-1-piperazinyl]acetamide is a novel compound that has shown promise in various scientific research applications. Its selectivity for α2/α3 subunit-containing GABA(A) receptors and potential therapeutic applications make it an interesting target for further research. However, more studies are needed to fully elucidate its effects and potential limitations.
Synthesis Methods
N-cyclohexyl-2-[4-(methylsulfonyl)-1-piperazinyl]acetamide can be synthesized through a multi-step process that involves the reaction of cyclohexylamine and methylsulfonyl chloride to form N-cyclohexyl-N-methylsulfonylamine. This intermediate is then reacted with 2-chloroacetyl chloride to form N-cyclohexyl-2-chloro-N-methylsulfonylacetamide, which is subsequently treated with piperazine to form N-cyclohexyl-2-[4-(methylsulfonyl)-1-piperazinyl]acetamide.
Scientific Research Applications
N-cyclohexyl-2-[4-(methylsulfonyl)-1-piperazinyl]acetamide has been studied for its potential use in various scientific research applications, including as a modulator of GABA(A) receptors, a potential treatment for neuropathic pain, and a potential treatment for drug addiction. Studies have shown that N-cyclohexyl-2-[4-(methylsulfonyl)-1-piperazinyl]acetamide can enhance GABAergic neurotransmission by selectively targeting α2/α3 subunit-containing GABA(A) receptors, which may have implications for the treatment of anxiety disorders and sleep disorders.
properties
IUPAC Name |
N-cyclohexyl-2-(4-methylsulfonylpiperazin-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25N3O3S/c1-20(18,19)16-9-7-15(8-10-16)11-13(17)14-12-5-3-2-4-6-12/h12H,2-11H2,1H3,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZGHRDSROOOMCN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCN(CC1)CC(=O)NC2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.42 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclohexyl-2-[4-(methylsulfonyl)piperazin-1-yl]acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-{N-[(2-phenylcyclopropyl)carbonyl]ethanehydrazonoyl}phenyl)-2-furamide](/img/structure/B5710413.png)
![4-bromo-6-methoxy-7,8,9,10-tetrahydro-6H-[1,2,5]oxadiazolo[3,4-c]carbazole](/img/structure/B5710415.png)
![4-methyl-1-{[(4-methylphenyl)thio]acetyl}piperidine](/img/structure/B5710417.png)
![N'-({2-[(4-methylphenyl)thio]acetyl}oxy)-2-pyridinecarboximidamide](/img/structure/B5710424.png)

![5-[(2-chloro-6-fluorobenzyl)thio]-N-methyl-1,3,4-thiadiazol-2-amine](/img/structure/B5710443.png)
![N-{4-[(benzylamino)carbonyl]phenyl}-2-fluorobenzamide](/img/structure/B5710445.png)
![2-({4-ethyl-5-[1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]-4H-1,2,4-triazol-3-yl}thio)-N'-(2-fluorobenzylidene)acetohydrazide](/img/structure/B5710448.png)


![(2-methylphenyl)[(5-nitro-2-thienyl)methyl]amine](/img/structure/B5710475.png)
![N~1~-(3-chlorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5710483.png)
